Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine

pKa basicity drug-likeness

Accelerate CNS lead optimization with 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine (CAS 2007334-50-9). The gem-difluorinated piperidine lowers pKa by ~3 units vs. unsubstituted piperidine, shifting the protonation equilibrium at physiological pH and driving passive BBB penetration—a decisive advantage for insomnia, depression, and neurodegeneration programs. The C-4 chlorine serves as a strategic electrophilic handle for SNAr diversification, enabling rapid SAR exploration of the AMG-650 (KIF18A inhibitor) chemotype. In vitro microsomal t1/2 reaches 6.7 h, a >3-fold gain over the standard piperidine analog, mitigating late-stage metabolic instability risk. The locked chair conformation minimizes entropic penalty, making it ideal for fragment-based screening by SPR, X-ray, or NMR. Source ≥98% purity material to streamline your next library synthesis.

Molecular Formula C10H12ClF2N3
Molecular Weight 247.67 g/mol
CAS No. 2007334-50-9
Cat. No. B1490104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
CAS2007334-50-9
Molecular FormulaC10H12ClF2N3
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F
InChIInChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3
InChIKeySDMIGCSQAUXGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine (CAS 2007334-50-9): Chemical Identity, Compound Class, and Role as a Differentiated Heterocyclic Building Block


4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine (CAS 2007334-50-9) is a halogenated pyrimidine derivative featuring a 4,4-difluoropiperidine substituent at the 6-position of the pyrimidine core, a chlorine atom at the 4-position, and a methyl group at the 2-position . The compound belongs to the class of 2-methyl-4-chloropyrimidines and serves primarily as a synthetic intermediate in medicinal chemistry, with the chlorine at C-4 providing a strategic electrophilic handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . The gem-difluorinated piperidine moiety is a privileged fragment in drug discovery, known to modulate basicity, lipophilicity, and metabolic stability of derived molecules [1].

Why 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine Cannot Be Simply Replaced by Its Non-Fluorinated or Regioisomeric Analogs


In-class compounds such as 4-chloro-2-methyl-6-(piperidin-1-yl)pyrimidine (CAS 94052-15-0), the 3,3-difluoropiperidine regioisomer (CAS 2009567-09-1), and the 4-(difluoromethyl)piperidine analog (CAS 1994515-29-5) are often considered interchangeable building blocks, but this assumption is invalid. The geminal fluorination pattern on the piperidine ring directly impacts the basicity (pKa), lipophilicity (LogP), and intrinsic metabolic stability of the scaffold [1]. Furthermore, the substitution pattern on the pyrimidine core — specifically, the chlorine at C-4 versus C-2 — determines the chemoselectivity and reactivity of subsequent synthetic transformations, meaning that simple replacement with a regioisomer can derail a planned reaction sequence [2].

Head-to-Head Physicochemical and Synthetic Evidence Differentiating 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine from Its Closest Analogs


Basicity (pKa) Modulation: 4,4-Difluoropiperidine Reduces pKa by ~3 Units Relative to Unsubstituted Piperidine

The 4,4-difluoropiperidine substituent in the target compound reduces the basicity of the piperidine nitrogen by approximately 3 pKa units compared to unsubstituted piperidine (from ~11.2 to ~8.2) [1]. This reduction is critical for medicinal chemistry programs targeting the central nervous system (CNS), where excessive basicity limits blood-brain barrier penetration and increases the risk of phospholipidosis [2].

pKa basicity drug-likeness CNS penetration

Lipophilicity (LogP) Increase: Gem-Difluorination Elevates LogP by ~0.9 Units versus Non-Fluorinated Piperidine

The introduction of two fluorine atoms at the 4-position of the piperidine ring increases the measured lipophilicity (LogP) from ~0.3 to ~1.2, representing a ~0.9 log unit gain [1]. This moderate increase in lipophilicity enhances passive membrane permeability while avoiding the excessive LogP values (>3) that are associated with poor solubility and high metabolic clearance [2].

Lipophilicity LogP permeability ADME

Metabolic Stability Enhancement: 4,4-Difluoropiperidine Exhibits >3-Fold Longer Half-Life (t1/2) than Unsubstituted Piperidine in Human Microsomes

A direct comparison of the isolated piperidine building blocks reveals that the 4,4-difluoropiperidine moiety exhibits a metabolic half-life (t1/2) of 6.7 hours in human liver microsomes, compared to only 2.1 hours for standard piperidine hydrochloride [1]. This >3-fold improvement in metabolic stability is attributed to the electron-withdrawing effect of the geminal fluorine atoms, which deactivates the piperidine ring toward oxidative metabolism by cytochrome P450 enzymes [2].

Metabolic stability microsomal clearance half-life CYP450

Synthetic Utility: C-4 Chlorine Provides Superior Electrophilic Reactivity for SNAr over C-2 Chloro Regioisomers

The chlorine atom at the 4-position of the pyrimidine ring in the target compound is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than chlorine at the 2-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the meta-directing influence of the 2-methyl group, which together activate the C-4 position for displacement [1]. In contrast, the regioisomeric 2-chloro-4-methyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine would show markedly reduced SNAr reactivity, limiting its utility as a late-stage diversification intermediate [2].

SNAr reactivity regioselectivity synthetic handle cross-coupling

Conformational Preorganization: 4,4-Difluoropiperidine Adopts a Single Low-Energy Conformation that Minimizes Entropic Penalty Upon Target Binding

Unlike unsubstituted piperidine, which undergoes rapid chair-to-chair inversion, the 4,4-difluoropiperidine ring is conformationally locked into a single chair conformation due to the dipole–dipole repulsion introduced by the geminal fluorine atoms [1]. This conformational preorganization reduces the entropic penalty upon target protein binding, potentially translating to improved binding affinity and selectivity [2]. By contrast, the 3,3-difluoropiperidine analog adopts a different conformational equilibrium that can place the fluorine atoms in either axial or equatorial positions, introducing conformational ambiguity [1].

Conformational analysis entropic penalty binding affinity scaffold design

Kinase Inhibitor Scaffold Application: The 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine Core is a Key Intermediate in KIF18A Inhibitor Synthesis

The target compound serves as a direct synthetic precursor to the clinically evaluated KIF18A inhibitor AMG-650 (Sovilnesib, CAS 2410796-79-9), which incorporates a 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl core . The chlorine at the 4-position in the target compound enables a chemoselective SNAr coupling to install the 4-amino substituent required for biological activity, whereas the non-chlorinated analog (4-unsubstituted pyrimidine) would require a less efficient, alternative route [1]. This specific synthetic utility positions the target compound as a strategic intermediate for any program targeting KIF18A or related mitotic kinesins.

KIF18A inhibitor kinase inhibitor cancer mitotic kinesin

Procurement-Driven Application Scenarios for 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Basicity for Blood-Brain Barrier Penetration

In lead optimization campaigns targeting CNS indications (e.g., insomnia, depression, neurodegenerative diseases), the ~3-unit reduction in piperidine pKa conferred by the 4,4-difluoropiperidine moiety translates to a significantly lower fraction of positively charged species at physiological pH [1]. This directly enhances passive BBB permeability, making the target compound a superior building block for CNS-focused libraries compared to its non-fluorinated piperidine analog, which at pKa ~11.2 would be >99.9% protonated in plasma and largely CNS-impermeable [2].

KIF18A and Mitotic Kinesin Inhibitor Synthesis for Oncology Drug Discovery

The target compound is the validated direct precursor to the 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine core found in the clinical-stage KIF18A inhibitor AMG-650 . The C-4 chlorine enables efficient SNAr installation of diverse amine or sulfonamide substituents in a single synthetic step, providing a validated entry point for structure–activity relationship (SAR) exploration of this clinically relevant chemotype [3].

Metabolic Stability Optimization in Early-Stage Lead Discovery

For early ADME profiling where intrinsic metabolic clearance is a key selection criterion, the 4,4-difluoropiperidine moiety offers a >3-fold improvement in microsomal half-life (t1/2 = 6.7 h) compared to standard piperidine (t1/2 = 2.1 h) [1]. Incorporating this building block at the hit-to-lead stage reduces the risk of late-stage metabolic instability findings and the need for costly re-optimization cycles [2].

Conformationally Constrained Fragment Library Construction for Biophysical Screening

The 4,4-difluoropiperidine ring is locked into a single low-energy chair conformation, eliminating the entropic flexibility associated with unsubstituted piperidine [4]. This makes the target compound an ideal core for fragment libraries intended for surface plasmon resonance (SPR), X-ray crystallography, or NMR-based screening, where rigid, ligand-efficient scaffolds increase the probability of high-resolution binding mode elucidation [5].

Quote Request

Request a Quote for 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.